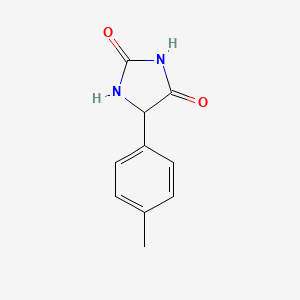

5-(4-Methylphenyl)imidazolidine-2,4-dione

Description

BenchChem offers high-quality 5-(4-Methylphenyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methylphenyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-methylphenyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-2-4-7(5-3-6)8-9(13)12-10(14)11-8/h2-5,8H,1H3,(H2,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJOIZOYRMNZDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512575 |

Source

|

| Record name | 5-(4-Methylphenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69489-37-8 |

Source

|

| Record name | 5-(4-Methylphenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(4-Methylphenyl)imidazolidine-2,4-dione chemical structure and properties

[1][2][3][4]

Executive Summary

5-(4-Methylphenyl)imidazolidine-2,4-dione (also known as 5-(p-Tolyl)hydantoin ) is a bioactive heterocyclic compound belonging to the hydantoin class.[1][2] Structurally, it consists of an imidazolidine-2,4-dione core substituted at the C5 position with a para-tolyl group. It represents a critical scaffold in medicinal chemistry, serving as a structural analog to the anticonvulsant drug Phenytoin (5,5-diphenylhydantoin) and a metabolite of Mephenytoin .

This guide details the chemical structure, validated synthesis protocols, physicochemical properties, and pharmacological relevance of this compound for researchers in drug discovery and organic synthesis.

Chemical Identity & Properties

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | 5-(4-Methylphenyl)imidazolidine-2,4-dione |

| Common Synonyms | 5-(p-Tolyl)hydantoin; 5-(4-Methylphenyl)hydantoin |

| CAS Registry Number | 69489-37-8 |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| SMILES | CC1=CC=C(C=C1)C2C(=O)NC(=O)N2 |

| InChI Key | SMPTYPMYSXKOKB-UHFFFAOYSA-N |

Physicochemical Specifications

| Property | Value / Description |

| Physical State | White to off-white crystalline powder |

| Melting Point | >200 °C (Typical for monosubstituted aryl hydantoins; analogs range 198–220 °C) |

| Solubility | Soluble in DMSO, DMF, Ethanol; Poorly soluble in Water |

| pKa | ~8.3 (Imide NH), ~13.5 (Amide NH) |

| LogP (Predicted) | 0.8 – 1.2 |

| H-Bond Donors | 2 (N1-H, N3-H) |

| H-Bond Acceptors | 2 (C2=O, C4=O) |

Synthesis Methodology: Bucherer-Bergs Reaction

The most robust and widely cited method for synthesizing 5-(4-methylphenyl)hydantoin is the Bucherer-Bergs reaction . This multicomponent reaction converts a carbonyl compound (p-tolualdehyde) into a hydantoin ring in a single step using ammonium carbonate and a cyanide source.

Reaction Logic

The reaction proceeds via the formation of a cyanohydrin intermediate, followed by nucleophilic attack by ammonia (from ammonium carbonate) to form an aminonitrile. Subsequent carbonylation by CO₂ (also from ammonium carbonate) and intramolecular cyclization yields the hydantoin ring.

Experimental Protocol

Reagents:

-

Substrate: p-Tolualdehyde (4-Methylbenzaldehyde) [1.0 equiv]

-

Reagent A: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) [1.2 – 1.5 equiv]

-

Reagent B: Ammonium Carbonate ((NH₄)₂CO₃) [3.0 – 4.0 equiv]

-

Solvent: Ethanol / Water (1:1 v/v)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-tolualdehyde (10 mmol) in 20 mL of Ethanol.

-

Addition: Add a solution of Ammonium Carbonate (40 mmol) and Potassium Cyanide (15 mmol) in 20 mL of warm water to the aldehyde solution.

-

Reaction: Heat the mixture to 60°C for 12–24 hours. The solution may turn yellow/orange. Monitoring by TLC (Ethyl Acetate:Hexane 1:1) should show the disappearance of the aldehyde.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove ethanol (do not distill to dryness).

-

Acidify the remaining aqueous residue carefully with 6M HCl to pH ~2. Caution: Perform in a fume hood as HCN gas may be evolved.

-

-

Isolation: The product will precipitate as a white solid upon acidification. Filter the solid using a Buchner funnel.

-

Purification: Recrystallize the crude solid from Ethanol/Water or Methanol to obtain pure 5-(4-methylphenyl)hydantoin.

Synthesis Pathway Diagram

Caption: Mechanistic flow of the Bucherer-Bergs synthesis converting p-tolualdehyde to the target hydantoin.

Spectral Characterization

Verification of the chemical structure is performed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[3][4]

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 10.70 | Broad Singlet (s) | 1H | N3-H (Imide proton) |

| 8.40 | Broad Singlet (s) | 1H | N1-H (Amide proton) |

| 7.10 – 7.20 | Multiplet (m) | 4H | Ar-H (Aromatic Ring AA'BB' system) |

| 5.15 | Singlet (s) | 1H | C5-H (Chiral center methine) |

| 2.28 | Singlet (s) | 3H | Ar-CH₃ (Methyl group) |

Note: The C5-H signal may appear as a doublet if coupling with N1-H is resolved, but often appears as a singlet in broad spectra.

Infrared Spectroscopy (FT-IR)

-

3200 – 3400 cm⁻¹: N-H stretching (Broad).

-

1770 cm⁻¹: C=O stretch (C2 position, weak/sharp).

-

1720 cm⁻¹: C=O stretch (C4 position, strong/broad).

-

1600 cm⁻¹: C=C aromatic skeletal vibrations.

Pharmacological & Biological Context

Mechanism of Action

The hydantoin scaffold is a classic pharmacophore for Voltage-Gated Sodium Channel (VGSC) inhibition.

-

Anticonvulsant Activity: Like Phenytoin, 5-(4-methylphenyl)hydantoin stabilizes the inactive state of sodium channels, preventing repetitive neuronal firing during a seizure.

-

Metabolic Significance: The compound is structurally related to metabolites of Mephenytoin . The 4-hydroxylation of the phenyl ring (via CYP2C19) is a common metabolic pathway for phenyl-hydantoins; the 4-methyl analog resists this specific oxidation or undergoes benzylic oxidation.

Structure-Activity Relationship (SAR)

-

C5 Substitution: The presence of an aromatic ring at C5 is essential for lipophilic interaction with the sodium channel binding site.

-

Methyl Group: The para-methyl group increases lipophilicity (LogP) compared to the unsubstituted phenyl analog, potentially enhancing blood-brain barrier (BBB) penetration.

-

Chirality: The C5 carbon is a stereocenter. Biological activity often resides predominantly in the (S)-enantiomer for hydantoins, though the racemate is typically synthesized and tested.

Biological Pathway Diagram

Caption: Pharmacological mechanism of action for aryl-hydantoin derivatives.

Safety and Handling (SDS Summary)

-

Hazard Classification: GHS07 (Exclamation Mark).[5]

-

Signal Word: Warning.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[5]

-

-

Handling: Use standard PPE (Gloves, Safety Goggles, Lab Coat). Work in a well-ventilated fume hood, especially during the acidification step of synthesis to avoid cyanide/HCN exposure.

References

-

PubChem. (2025).[2] 5-(4-Methylphenyl)imidazolidine-2,4-dione (Compound).[6][7][1][2] National Library of Medicine. [Link]

- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. (Classic review on Bucherer-Bergs chemistry).

-

Tanwar, D. K., et al. (2017).[8] Synthesis of Hydantoins via Ureido Derivatives. Synlett, 28, 2285-2290.[8] (Modern synthetic alternatives).[3]

Sources

- 1. Thermo Scientific Chemicals 5-4-METHYLPHENYL-5-PHE 5GR | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 5-(4-Methylphenyl)imidazolidine-2,4-dione | C10H10N2O2 | CID 12901637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione - ProQuest [proquest.com]

- 4. jsynthchem.com [jsynthchem.com]

- 5. 5-(4-羟基苯基)-5-苯基乙内酰脲 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-METHYL-5-PHENYLHYDANTOIN(6843-49-8) 1H NMR [m.chemicalbook.com]

- 7. 22706-10-1(5-(naphthalen-1-yl)imidazolidine-2,4-dione) | Kuujia.com [kuujia.com]

- 8. organic-chemistry.org [organic-chemistry.org]

5-(p-tolyl)hydantoin CAS number and synonyms list

CAS Number: 69489-37-8 Primary Synonym: 5-(4-Methylphenyl)imidazolidine-2,4-dione[1][2][3]

Executive Summary

5-(p-Tolyl)hydantoin is a mono-substituted hydantoin derivative structurally characterized by a 4-methylphenyl group at the C5 position of the imidazolidine-2,4-dione ring.[2][3] While often overshadowed by its di-substituted analog (the Phenytoin impurity 5-phenyl-5-p-tolylhydantoin), this compound serves as a critical intermediate in the synthesis of non-natural amino acids (e.g., p-methylphenylglycine) and possesses distinct pharmacological potential as an aldose reductase inhibitor and anticonvulsant scaffold.[2][3]

This technical guide provides a comprehensive profile of 5-(p-tolyl)hydantoin, focusing on its correct chemical identification, validated synthesis via the Bucherer-Bergs reaction, and analytical characterization.[2][3]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Critical Distinction: Researchers must distinguish between the mono-substituted target (CAS 69489-37-8) and the di-substituted Phenytoin Impurity F (CAS 51169-17-6).[2][3] Confusion often arises in commercial catalogs.

Table 1: Nomenclature and Identifiers

| Identifier Type | Value | Notes |

| CAS Number | 69489-37-8 | Specific to the mono-substituted compound.[1][2][3] |

| IUPAC Name | 5-(4-methylphenyl)imidazolidine-2,4-dione | Preferred systematic name.[2][3][4] |

| Common Synonyms | 5-(p-Tolyl)hydantoin; DL-5-(4-Methylphenyl)hydantoin | Often racemic (DL) unless chirally separated.[2][3] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | |

| Molecular Weight | 190.20 g/mol | |

| SMILES | Cc1ccc(cc1)C2C(=O)NC(=O)N2 | |

| InChI Key | CSJOIZOYRMNZDL-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Data / Expectation |

| Appearance | White to off-white crystalline powder |

| Melting Point | 195 – 205 °C (Predicted range) |

| Solubility | Soluble in DMSO, DMF, Ethanol (warm); Sparingly soluble in water. |

| Acidity (pKa) | ~8.3 (Imide NH) |

Synthesis Protocol: Bucherer-Bergs Reaction

The most robust synthetic route for 5-(p-tolyl)hydantoin is the Bucherer-Bergs reaction , utilizing p-tolualdehyde as the carbonyl precursor.[2][3] This multicomponent reaction is preferred over the Read reaction for free aldehydes due to higher yields and operational simplicity.

Reaction Mechanism

The mechanism proceeds through the formation of a cyanohydrin, followed by an aminonitrile, which is then carboxylated by CO₂ (from ammonium carbonate) to form a transient cyano-carbamic acid. Cyclization yields the hydantoin ring.

Figure 1: Step-wise mechanism of the Bucherer-Bergs synthesis for 5-(p-tolyl)hydantoin.

Experimental Procedure

Reagents:

-

4-Methylbenzaldehyde (10 mmol, 1.20 g)[2]

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (15 mmol, ~0.98 g) [Caution: Highly Toxic]

-

Ammonium Carbonate (30 mmol, 2.88 g)

-

Solvent: Ethanol/Water (1:1 v/v, 20 mL)

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve ammonium carbonate in warm water (10 mL).

-

Addition: Add the ethanol (10 mL) and 4-methylbenzaldehyde. Stir vigorously.

-

Activation: Carefully add the cyanide salt. Note: Perform this step in a well-ventilated fume hood.[2][3]

-

Reaction: Heat the mixture to 60°C for 4–6 hours. The solution typically becomes clear before a precipitate begins to form.

-

Completion: Raise the temperature to 85°C (gentle reflux) for 30 minutes to decompose excess carbonate and remove ammonia.

-

Work-up:

-

Cool the mixture to 0–5°C in an ice bath.

-

Acidify carefully with concentrated HCl to pH ~2 (to ensure protonation of the hydantoin and removal of unreacted cyanide as HCN gas – use a scrubber ).

-

Filter the white precipitate.

-

Wash with cold water (2 x 10 mL).

-

-

Purification: Recrystallize from Ethanol/Water (3:1) to obtain pure 5-(p-tolyl)hydantoin.[2][3]

Analytical Characterization

To validate the identity of CAS 69489-37-8, the following spectral data should be observed.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆, 400 MHz

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 10.65 | Singlet (broad) | 1H | N3-H (Imide proton) |

| 8.35 | Singlet (broad) | 1H | N1-H (Amide proton) |

| 7.15 – 7.20 | Doublet (J ≈ 8 Hz) | 2H | Ar-H (Ortho to methyl) |

| 7.35 – 7.40 | Doublet (J ≈ 8 Hz) | 2H | Ar-H (Meta to methyl) |

| 5.15 | Singlet | 1H | C5-H (Chiral center methine) |

| 2.30 | Singlet | 3H | Ar-CH₃ (Methyl group) |

Infrared Spectroscopy (FT-IR)

-

3200 – 3100 cm⁻¹: N-H stretching (broad).

-

1770 cm⁻¹: C=O stretch (C2 position, weak/shoulder).

-

1720 cm⁻¹: C=O stretch (C4 position, strong amide).

-

1600, 1510 cm⁻¹: Aromatic C=C skeletal vibrations.

Applications & Biological Relevance[4][8][9][10][11][12]

Pharmaceutical Impurity Profiling

5-(p-Tolyl)hydantoin is a structural analog of Phenytoin (5,5-diphenylhydantoin).[2][3] In the manufacturing of Phenytoin, the presence of toluene or p-tolualdehyde impurities can lead to the formation of "Impurity F" (5-phenyl-5-p-tolylhydantoin).[2][3] However, the mono-substituted 5-(p-tolyl)hydantoin (CAS 69489-37-8) serves as a reference standard for checking the purity of starting materials (e.g., p-tolualdehyde) used in related syntheses.[2][3]

Amino Acid Synthesis

Hydrolysis of 5-(p-tolyl)hydantoin using barium hydroxide [Ba(OH)₂] or 6N HCl yields 4-methylphenylglycine , a non-natural amino acid used in peptide engineering and peptidomimetic drug design.[2]

Figure 2: Primary applications of 5-(p-tolyl)hydantoin.[2]

Safety & Handling

-

GHS Classification: Warning.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Handling: Use standard PPE (gloves, goggles). When performing the Bucherer-Bergs reaction, extreme caution is required with Cyanide salts.[2][3] Ensure the reaction vessel is vented to a scrubber containing bleach or strong base to neutralize any escaping HCN.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12901637, 5-(4-Methylphenyl)imidazolidine-2,4-dione. Retrieved from [Link]

- Sarges, R., et al. (1990).Hydantoin Aldose Reductase Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for hydantoin biological activity).

-

Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I). Journal für Praktische Chemie. (Foundational reference for Bucherer-Bergs reaction).[2][3]

Sources

Technical Monograph: Biological Activity & Synthetic Pathways of 5-Substituted Hydantoin Derivatives

This technical guide is structured as a high-level monograph for drug development professionals. It synthesizes chemical synthesis, structure-activity relationships (SAR), and mechanistic pharmacology into a cohesive narrative.[1]

Executive Summary

The hydantoin scaffold (imidazolidine-2,4-dione) represents a privileged structure in medicinal chemistry due to its four points of diversity and inherent hydrogen bond donor/acceptor profile.[2] While historically anchored by Phenytoin (anticonvulsant), modern 5-substituted derivatives have expanded into oncology (androgen receptor antagonists), diabetic management (aldose reductase inhibitors), and antimicrobial therapeutics. This guide dissects the synthetic accessibility, critical SAR determinants at the C-5 position, and the molecular mechanisms driving these diverse biological activities.[3]

Chemical Foundation & Synthesis

The biological versatility of hydantoins stems from the substitution pattern at the C-5 position.[4] The electronic and steric environment at C-5 dictates lipophilicity (LogP) and receptor binding affinity.

The Bucherer-Bergs Reaction

The most robust method for accessing 5-substituted and 5,5-disubstituted hydantoins is the Bucherer-Bergs multicomponent reaction .[5][6] Unlike the Urech synthesis, this pathway allows for the direct conversion of ketones or aldehydes into the hydantoin ring using thermodynamic control.

Mechanism of Synthesis

The reaction proceeds through a cyanohydrin intermediate, followed by nucleophilic attack by ammonia (from ammonium carbonate) to form an aminonitrile.[6] Carbon dioxide then facilitates the formation of a carbamic acid intermediate, which cyclizes to form the stable hydantoin ring.[6]

Figure 1: Mechanistic flow of the Bucherer-Bergs synthesis converting carbonyls to hydantoins.

Validated Synthesis Protocol: 5,5-Diphenylhydantoin

Target: Synthesis of Phenytoin (Anticonvulsant Standard)

Reagents:

-

Benzophenone (18.2 g, 0.1 mol)

-

Potassium Cyanide (KCN) (13.0 g, 0.2 mol) [Caution: Highly Toxic]

-

Ammonium Carbonate ((NH₄)₂CO₃) (38.4 g, 0.4 mol)

-

Solvent: 60% Ethanol/Water (v/v) or Propylene Glycol (for higher temp)

Step-by-Step Methodology:

-

Preparation: In a 500 mL round-bottom flask, dissolve Benzophenone in 100 mL of 60% ethanol.

-

Addition: Add Ammonium Carbonate followed by Potassium Cyanide. (Note: Perform in a well-ventilated fume hood due to potential HCN evolution).

-

Reflux: Heat the mixture to mild reflux (60–70°C) for 10–12 hours. The solution will initially turn yellow/clear and eventually precipitate the product.

-

Workup: Cool the reaction mixture to room temperature. Pour the contents into 200 mL of ice-cold water and acidify to pH 2–3 using concentrated HCl. This protonates the hydantoin (pKa ~8.3), forcing precipitation.

-

Purification: Filter the white precipitate. Recrystallize from 95% ethanol to yield needle-like crystals.

-

Validation: Check melting point (295–298°C) and purity via TLC (Ethyl Acetate:Hexane 1:1).

Pharmacological Core: Anticonvulsant Activity

The 5-substituted hydantoins, particularly those with aromatic substituents (e.g., Phenytoin, Ethotoin), are voltage-gated sodium channel (VGSC) blockers.

Mechanism of Action: Sodium Channel Modulation

Hydantoins do not block the channel in its resting state. Instead, they exhibit use-dependence , binding preferentially to the inactive state of the Na⁺ channel. This prevents the channel from recovering to the resting state, effectively blocking high-frequency repetitive firing (seizures) without impairing normal low-frequency neurotransmission.[7]

Figure 2: State-dependent block of Voltage-Gated Sodium Channels by hydantoins.

Structure-Activity Relationship (SAR)

The anticonvulsant activity is strictly governed by the lipophilicity and steric bulk at C-5.

| Position | Substituent | Effect on Activity |

| C-5 | Phenyl / Aromatic | Essential for activity against tonic-clonic seizures (Maximal Electroshock).[8] Provides hydrophobic binding to the channel pore. |

| C-5 | Alkyl (Methyl/Ethyl) | Reduces anti-MES activity; increases sedation. Found in Mephenytoin.[9] |

| N-3 | Alkyl | Generally decreases activity; N-3 must be unsubstituted or metabolically liable (prodrugs like Fosphenytoin). |

| C-2 | Oxygen vs Sulfur | Replacement with Sulfur (Thiohydantoin) often shifts activity toward antimicrobial or anticancer profiles. |

Pharmacological Core: Aldose Reductase Inhibition

In diabetic tissues (lens, nerve, retina), hyperglycemia saturates glycolysis, diverting glucose to the Polyol Pathway . The enzyme Aldose Reductase (AR) converts glucose to sorbitol. Sorbitol accumulation causes osmotic stress and tissue damage.

Mechanism: The Polyol Pathway

Spiro-hydantoin derivatives (e.g., Sorbinil) are potent AR inhibitors (ARIs). They bind to the active site of AR, preventing the reduction of glucose.

Figure 3: Inhibition of the Polyol Pathway by hydantoin derivatives to prevent diabetic complications.

Experimental Protocol: MTT Cell Viability Assay

Application: Screening 5-substituted hydantoins for anticancer/cytotoxic activity.

Principle: The reduction of yellow tetrazolium salt (MTT) to purple formazan by metabolically active cells.

Workflow:

-

Seeding: Plate cancer cells (e.g., MCF-7 or HeLa) in 96-well plates at a density of

cells/well. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Add the synthesized hydantoin derivatives dissolved in DMSO at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration < 0.5%.

-

Incubation: Incubate for 48–72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove media carefully. Add 100 µL of DMSO to dissolve the purple formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate IC₅₀ values using non-linear regression analysis (GraphPad Prism or equivalent).

References

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 2021.

-

Mechanism of phenytoin action on voltage-gated sodium channels. ResearchGate, 2020.

-

Spiro Hydantoin Aldose Reductase Inhibitors. Journal of Medicinal Chemistry, 1988.[10]

-

Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 2025.

-

Structure-Activity Relationship (SAR) of 5-(2-Thienyl)hydantoin Analogs. BenchChem Technical Guide, 2025.

Sources

- 1. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. What is the mechanism of Ethotoin? [synapse.patsnap.com]

- 8. pcbiochemres.com [pcbiochemres.com]

- 9. jddtonline.info [jddtonline.info]

- 10. pubs.acs.org [pubs.acs.org]

Technical Deep Dive: Structure-Activity Relationship (SAR) of 5-Arylimidazolidine-2,4-diones

Executive Summary: The Privileged Hydantoin Scaffold

The imidazolidine-2,4-dione (hydantoin) core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious structural modification. While often associated primarily with the anticonvulsant phenytoin , the 5-arylimidazolidine-2,4-dione subclass has evolved to encompass androgen receptor antagonists (oncology) and aldose reductase inhibitors (metabolic disease).

This guide dissects the molecular architecture of this scaffold, establishing the causal links between specific structural modifications and their pharmacological outcomes.[1][2][3][4] It is designed for researchers requiring a mechanistic understanding of how to manipulate the hydantoin ring for targeted drug discovery.

Structural Anatomy & Numbering

To navigate the SAR effectively, we must first define the coordinate system. The hydantoin ring is a five-membered heterocycle containing two nitrogen atoms and two carbonyl groups.

Core Numbering:

-

Position 1 (N1): The "Modulator" – often substituted to alter solubility or metabolic profile.

-

Position 2 (C2=O): The "Electronic Switch" – replacement with Sulfur (S) creates thiohydantoins, drastically altering receptor affinity (e.g., Enzalutamide).

-

Position 3 (N3): The "Anchor" – Critical hydrogen bond donor (HBD) for many targets; site of prodrug derivatization.

-

Position 4 (C4=O): Essential carbonyl for H-bond acceptance.

-

Position 5 (C5): The "Warhead" – The primary determinant of biological target specificity (Anticonvulsant vs. ARI vs. Anti-androgen).

SAR Analysis by Position

The C5 Position: The Determinant of Activity

The substitution pattern at C5 is the single most critical factor in defining the therapeutic class.

-

Anticonvulsant Activity (Na+ Channel Blockade):

-

Requirement: At least one aryl group is essential.

-

Optimization: The 5,5-diphenyl substitution (Phenytoin) is optimal. Replacing one phenyl with an alkyl group maintains some activity but often induces sedation.

-

Mechanism: The two phenyl rings create a hydrophobic bulk that stabilizes the voltage-gated sodium channel in its inactive state, preventing repetitive neuronal firing.

-

Restriction: 5-Arylidene derivatives (containing a C5=C double bond) generally lose anticonvulsant efficacy and may shift activity toward antimicrobial or anti-arrhythmic profiles.

-

-

Aldose Reductase Inhibition (ARI):

-

Requirement: Rigid stereochemical orientation.

-

Optimization: Spiro-hydantoins are superior. Fusing the C5 carbon into a chroman ring (as in Sorbinil ) locks the conformation.

-

Chirality: Activity is highly stereospecific; the (S)-isomer of Sorbinil is ~100x more potent than the (R)-isomer in vivo.

-

The N3 Position: The Hydrogen Bond Anchor

-

Free NH Requirement: For phenytoin-like anticonvulsants, a free N3-H is crucial for forming a hydrogen bond with the receptor site (likely a carbonyl oxygen within the sodium channel pore).

-

Alkylation: Methylation or ethylation at N3 typically abolishes anticonvulsant activity.

-

Prodrug Strategy: The N3 position is the ideal site for transient masking. Fosphenytoin is a phosphate ester prodrug attached at N3 via a oxymethyl linker. It is highly water-soluble and rapidly cleaved by phosphatases in the blood to release the active phenytoin (free N3-H).

The C2 Position: The Thio-Switch

-

Hydantoin (C=O) vs. Thiohydantoin (C=S):

-

In prostate cancer therapeutics, this switch is vital. Nilutamide is a hydantoin.[3][4][5] However, second-generation anti-androgens like Enzalutamide utilize the thiohydantoin scaffold.

-

Causality: The sulfur atom is larger and more lipophilic (less polar) than oxygen, altering the electronic landscape of the ring. This modification increases affinity for the Androgen Receptor (AR) and improves resistance to metabolic degradation.

-

Visualizing the SAR Landscape

The following diagram maps the functional consequences of modifications at each position of the scaffold.

Figure 1: Functional mapping of the 5-arylimidazolidine-2,4-dione scaffold. Modifications at specific nodes trigger distinct pharmacological shifts.

Synthesis Protocols

Reliable synthesis is the bedrock of SAR exploration. Two primary methods dominate, selected based on the desired substitution at C5.

Protocol A: Bucherer-Bergs Reaction

Best for: 5,5-Disubstituted Hydantoins (Mixed Alkyl/Aryl or Spiro). Mechanism: Multicomponent condensation involving a ketone, cyanide, and ammonium carbonate.

Step-by-Step Methodology:

-

Reagents: Ketone (1.0 eq), Potassium Cyanide (KCN, 2.0 eq), Ammonium Carbonate ((NH4)2CO3, 4.0 eq).

-

Solvent: 50% Ethanol/Water (v/v).

-

Procedure:

-

Dissolve the ketone in the solvent mixture in a round-bottom flask.

-

Add (NH4)2CO3 and KCN carefully (Caution: Cyanide hazard).

-

Heat the mixture to 60°C for 4-24 hours. The solution will initially be clear and may turn cloudy as the hydantoin precipitates.

-

Workup: Cool the mixture to 0°C. Acidify carefully with concentrated HCl to pH ~2 (IN A FUME HOOD) to decompose excess carbonate and precipitate the product.

-

Filter the white solid, wash with cold water, and recrystallize from ethanol.

-

Protocol B: Biltz Synthesis

Best for: 5,5-Diarylhydantoins (e.g., Phenytoin). Mechanism: Benzilic acid rearrangement of a benzil derivative with urea.[6]

Step-by-Step Methodology:

-

Reagents: Benzil (1.0 eq), Urea (1.5 eq), 30% Aqueous NaOH (excess).

-

Solvent: Ethanol.

-

Procedure:

-

Combine benzil and urea in ethanol.[7]

-

Add the NaOH solution.[7]

-

Reflux for 2 hours.[7] The deep purple color of the benzil anion will fade as the rearrangement occurs.

-

Workup: Pour the reaction mixture into ice water. Filter to remove insoluble byproducts (e.g., glycoluril).

-

Acidify the filtrate with HCl to precipitate the 5,5-diphenylhydantoin.[8]

-

Comparative Data: Substituent Effects

The following table illustrates how minor changes at C5 and N3 drastically alter biological activity (pIC50/ED50 trends).

| Compound | C5 Substituent A | C5 Substituent B | N3 Substituent | Primary Activity | Mechanism |

| Phenytoin | Phenyl | Phenyl | H | Anticonvulsant | Na+ Channel Blocker |

| Mephenytoin | Phenyl | Ethyl | Methyl | Anticonvulsant | Active metabolite is N-demethylated |

| Ethotoin | Phenyl | H | Ethyl | Weak Anticonvulsant | Weak Na+ Blockade |

| Sorbinil | Spiro-Chroman (S) | -- | H | ARI | Aldose Reductase Inhibitor |

| Nilutamide | 4-NO2-3-CF3-Phenyl | Methyl | H | Anti-androgen | AR Antagonist |

| Enzalutamide | Thio-analog | Thio-analog | Diaryl | Anti-androgen | High Affinity AR Antagonist |

Table 1: Comparative SAR of key hydantoin derivatives.

Mechanistic Diagram: Bucherer-Bergs Synthesis

Understanding the formation mechanism aids in troubleshooting low yields, particularly with sterically hindered ketones.

Figure 2: Sequential mechanism of the Bucherer-Bergs reaction, the primary route for synthesizing 5,5-disubstituted hydantoins.

References

-

Bucherer-Bergs Reaction Protocol & Mechanism

- Encyclopedia MDPI. "Bucherer–Bergs Multicomponent Synthesis of Hydantoins."

-

[Link]

-

Phenytoin SAR and Sodium Channel Interaction

-

Aldose Reductase Inhibitors (Sorbinil)

-

Anti-Androgen Hydantoins (Nilutamide/Enzalutamide)

-

Biltz Synthesis of Phenytoin

Sources

- 1. Structure-activity relationships of phenytoin-like anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rotationally restricted mimics of rigid molecules: nonspirocyclic hydantoin aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajrconline.org [ajrconline.org]

- 8. bec.uac.bj [bec.uac.bj]

- 9. Document: Spiro hydantoin aldose reductase inhibitors. (CHEMBL1124229) - ChEMBL [ebi.ac.uk]

- 10. Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamscience.com [benthamscience.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Physicochemical Properties of 5-(4-Methylphenyl)hydantoin: A Technical Characterization Guide

The following technical guide details the physicochemical characterization and experimental analysis of 5-(4-methylphenyl)hydantoin .

Part 1: Executive Summary & Chemical Identity

5-(4-methylphenyl)hydantoin (also known as 5-(p-tolyl)hydantoin) is a mono-substituted hydantoin derivative often encountered as a synthetic intermediate or a specific impurity in the manufacturing of phenytoin (5,5-diphenylhydantoin). Unlike its di-substituted counterpart (Phenytoin Impurity F), this compound possesses a single chiral center at the C5 position, introducing stereochemical considerations into its analysis.

This guide provides a rigorous framework for the identification, solid-state characterization, and solution-phase behavior of this compound, designed to support researchers in drug development and quality control.

Chemical Identity Table[1]

| Property | Specification |

| IUPAC Name | 5-(4-methylphenyl)imidazolidine-2,4-dione |

| Common Synonyms | 5-(p-Tolyl)hydantoin; p-Methylphenylhydantoin |

| CAS Number | 69489-37-8 (Note: Verify against specific vendor COA as indexing varies) |

| Molecular Formula | |

| Molecular Weight | 190.20 g/mol |

| Chirality | Yes (C5 asymmetric carbon); exists as (R) and (S) enantiomers |

| Structural Class | Imidazolidine-2,4-dione |

Critical Distinction: The "Impurity" Confusion

Warning: In pharmaceutical analysis, this compound is frequently confused with Phenytoin Impurity F (5-(4-methylphenyl)-5-phenylhydantoin,

-

Target Compound (

): Mono-substituted, MW 190.20. -

Impurity F (

): Di-substituted, MW 266.29.[1] -

Differentiation: Mass spectrometry (m/z 191 vs 267 [M+H]+) is the definitive rapid screen.

Part 2: Structural Analysis & Synthesis Logic

The physicochemical behavior of 5-(4-methylphenyl)hydantoin is governed by the electron-donating nature of the para-methyl group and the hydrogen-bonding capability of the hydantoin ring.

Synthesis Pathway (Bucherer-Bergs Reaction)

The most robust synthesis for the mono-substituted derivative utilizes the Bucherer-Bergs multicomponent reaction. This pathway ensures the formation of the hydantoin ring with the specific p-tolyl substitution.

Figure 1: Bucherer-Bergs synthesis pathway for 5-(4-methylphenyl)hydantoin.

Part 3: Physicochemical Properties[4]

Solid-State Properties[1]

-

Appearance: White to off-white crystalline powder.

-

Melting Point (Experimental Range): 190°C – 200°C.

-

Note: While 5-phenylhydantoin melts at ~178°C, the p-methyl substitution typically increases the melting point due to enhanced packing symmetry in the crystal lattice. Experimental determination is required for each specific lot due to potential polymorphism.

-

-

Crystallinity: High potential for polymorphism. Powder X-Ray Diffraction (PXRD) is recommended for batch-to-batch consistency.

Solution-Phase Properties

-

Solubility Profile:

-

Water: Low (< 0.5 mg/mL at pH 7).

-

Alcohols (MeOH, EtOH): Moderate solubility.

-

DMSO/DMF: High solubility (> 50 mg/mL).

-

Alkaline Aqueous (0.1 N NaOH): Soluble (Deprotonation of N3-H).

-

-

Acidity (pKa): Estimated 8.5 ± 0.2 (Imide N3-H).

-

Mechanism: The N3 proton is acidic. The p-methyl group is weakly electron-donating, which slightly destabilizes the conjugate base compared to the unsubstituted phenyl analog, theoretically raising the pKa slightly (making it less acidic), but the effect is marginal.

-

-

Lipophilicity (LogP): Estimated 1.8 – 2.1 .

-

Implication: More lipophilic than 5-phenylhydantoin (LogP ~1.2) due to the methyl group, suggesting higher membrane permeability but lower aqueous solubility.

-

Part 4: Spectral Characterization (Fingerprinting)

To validate the identity of 5-(4-methylphenyl)hydantoin, use the following spectral markers.

Proton NMR ( H-NMR, 400 MHz, DMSO- )

| Shift ( | Multiplicity | Integration | Assignment |

| 10.75 | Broad Singlet | 1H | N3-H (Imide) |

| 8.35 | Broad Singlet | 1H | N1-H (Amide) |

| 7.15 – 7.25 | Multiplet (AA'BB') | 4H | Aromatic Ring Protons |

| 5.15 | Singlet | 1H | C5-H (Methine chiral center) |

| 2.28 | Singlet | 3H | Ar-CH |

Mass Spectrometry (ESI+)

-

[M+H]

: m/z 191.1 -

[M+Na]

: m/z 213.1 -

Fragmentation: Loss of -CO (28 Da) and retro-Bucherer fragmentation patterns are common.

Part 5: Experimental Protocols

Protocol A: Potentiometric pKa Determination

Rationale: Accurate pKa is essential for understanding pH-dependent solubility and extraction efficiency.

Reagents:

-

Compound: 5 mg

-

Solvent: 50% Methanol/Water (v/v) (to ensure solubility)

-

Titrant: 0.01 N KOH (standardized)

Workflow:

-

Dissolution: Dissolve 5 mg of 5-(4-methylphenyl)hydantoin in 20 mL of the solvent mixture. Ensure complete dissolution; sonicate if necessary.

-

Calibration: Calibrate pH electrode using buffers at pH 4.0, 7.0, and 10.0.

-

Titration: Titrate with 0.01 N KOH under inert gas (

) purge to prevent carbonate formation. Record pH after every 0.05 mL addition. -

Calculation: Plot pH vs. Volume. The inflection point represents the apparent pKa (

). -

Correction: Apply the Yasuda-Shedlovsky extrapolation to correct for the dielectric constant of the methanol/water mixture to obtain aqueous pKa.

Protocol B: Thermodynamic Solubility Assay

Rationale: Kinetic solubility often overestimates true solubility. This equilibrium method provides data for formulation stability.

Figure 2: Thermodynamic solubility determination workflow.

HPLC Conditions for Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. (Isocratic 60:40 A:B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210-220 nm (Amide absorption).

Part 6: References

-

Sigma-Aldrich. 5-(4-Methylphenyl)hydantoin Pharmaceutical Secondary Standard.Link

-

PubChem. 5-(4-methylphenyl)-5-phenylhydantoin (Comparative Structure Analysis). National Library of Medicine. Link

-

Ware, E. The Chemistry of the Hydantoins.[2] Chemical Reviews, 1950, 46 (3), pp 403–470. (Foundational review on Bucherer-Bergs synthesis). Link

-

Klivon. Phenytoin Impurity Standards and Spectral Data.Link

Sources

The Therapeutic Potential of p-Tolyl Substituted Hydantoins: A Technical Guide for Drug Discovery Professionals

Executive Summary

The hydantoin scaffold, a five-membered nitrogen-containing heterocycle, has long been a privileged structure in medicinal chemistry, giving rise to a multitude of therapeutic agents. This technical guide provides an in-depth exploration of a specific, yet highly promising, subclass: p-tolyl substituted hydantoins. By leveraging the unique electronic and steric properties of the p-tolyl moiety, researchers can fine-tune the pharmacological profile of the hydantoin core, leading to the development of novel candidates with enhanced efficacy and selectivity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the synthesis, therapeutic applications, and structure-activity relationships of p-tolyl substituted hydantoins. We will delve into their potential as anticonvulsant, antimicrobial, and anticancer agents, supported by detailed experimental protocols and mechanistic insights to empower your drug discovery endeavors.

Introduction: The Hydantoin Scaffold and the Significance of the p-Tolyl Substitution

Hydantoins, or imidazolidine-2,4-diones, represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities.[1] The inherent structural features of the hydantoin ring, including hydrogen bond donors and acceptors, allow for diverse interactions with various biological targets.[2] The substitution pattern on the hydantoin ring is a critical determinant of its pharmacological activity.[3]

The introduction of a p-tolyl group at various positions of the hydantoin ring can significantly influence its therapeutic potential. The methyl group at the para position of the phenyl ring introduces a lipophilic and electron-donating character, which can impact the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins. This strategic substitution allows for the rational design of hydantoin derivatives with tailored biological activities.

Synthesis of p-Tolyl Substituted Hydantoins

The synthesis of p-tolyl substituted hydantoins can be achieved through various established methods, with the Bucherer-Bergs reaction being a prominent and versatile approach.[4][5][6][7]

General Synthetic Pathway: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot, multicomponent reaction that provides a straightforward route to 5-substituted hydantoins.[4][6][7]

Diagram: Bucherer-Bergs Synthesis of 5-(p-tolyl)hydantoin

Caption: A simplified workflow for the Maximal Electroshock (MES) seizure test.

Procedure:

-

Animal Selection: Use adult male mice or rats.

-

Drug Administration: Administer the test compound (e.g., a p-tolyl substituted hydantoin) intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should be included.

-

Time of Peak Effect: Determine the time of peak effect for the test compound in a preliminary study.

-

Electroshock Application: At the time of peak effect, deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal electrodes. [8]5. Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection. [8]6. Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50).

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Hydantoin derivatives have shown promise as a source of new antibacterial and antifungal compounds. [9][10]The mechanism of action for antimicrobial hydantoins is believed to be multifaceted, potentially involving the disruption of the bacterial cell membrane. [8][11] A study on (E)-1-(3-oxo-3-(p-tolyl) prop-1-en-1-yl)-5,5-Diphenylimidazolidine-2,4-Dione and its derivatives has demonstrated their potential as antibacterial agents. [12] Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [13][14][15][16] Diagram: Broth Microdilution Workflow

Caption: A simplified workflow for the broth microdilution method to determine the MIC.

Procedure:

-

Preparation of Microtiter Plate: Prepare serial two-fold dilutions of the p-tolyl substituted hydantoin in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Hydantoin derivatives have emerged as a promising class of anticancer agents, with some compounds demonstrating potent cytotoxic effects against various cancer cell lines. [2][3][6][17][18][19]The proposed mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. [20] Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines. [21][20][22][23][24] Diagram: MTT Assay Workflow

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the p-tolyl substituted hydantoin. Include a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Structure-Activity Relationship (SAR) of p-Tolyl Substituted Hydantoins

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective hydantoin-based drugs. [2][25][21][17][19][26][27][28]

-

Position of the p-Tolyl Group: The position of the p-tolyl substituent on the hydantoin ring (N-1, N-3, or C-5) significantly influences the biological activity.

-

Substituents on the p-Tolyl Ring: Further substitution on the p-tolyl ring can modulate the electronic and steric properties, leading to changes in activity.

-

Other Substituents on the Hydantoin Ring: The presence and nature of other substituents on the hydantoin ring will also impact the overall pharmacological profile. For example, substitutions at the C-5 position are known to be critical for anticonvulsant activity. [25] A systematic exploration of these structural modifications will be essential to optimize the therapeutic potential of p-tolyl substituted hydantoins.

Conclusion and Future Directions

p-Tolyl substituted hydantoins represent a promising class of compounds with diverse therapeutic potential. Their straightforward synthesis, coupled with the ability to fine-tune their biological activity through structural modifications, makes them attractive candidates for drug discovery programs. This technical guide has provided a comprehensive overview of their synthesis, therapeutic applications, and key experimental protocols to facilitate further research in this area.

Future research should focus on:

-

Synthesis of diverse libraries: Expanding the chemical space of p-tolyl substituted hydantoins with various substitution patterns.

-

In-depth mechanistic studies: Elucidating the precise molecular mechanisms of action for their anticonvulsant, antimicrobial, and anticancer activities.

-

Optimization of lead compounds: Utilizing SAR data to design and synthesize more potent and selective analogs with improved pharmacokinetic properties.

-

In vivo efficacy studies: Evaluating the therapeutic potential of promising candidates in relevant animal models of disease.

By continuing to explore the rich chemistry and biology of p-tolyl substituted hydantoins, the scientific community can unlock their full potential in the development of next-generation therapeutics.

References

-

SAR and MOA of Anticonvulsant Drugs The hand-drawn structure in... | Filo. (2025, July 15). Retrieved from [Link]

-

Study of Some Hyndantion Derivatives as Anticonvulsant Agents - Progress in Chemical and Biochemical Research. (2020, April 22). Retrieved from [Link]

-

Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. (2025, January 10). Retrieved from [Link]

-

The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. - SciSpace. (n.d.). Retrieved from [Link]

-

The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2009, March 15). Retrieved from [Link]

-

Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of 5-Substituted Hydantoins as Potential Antimicrobial Inhibitor: A Review Article. (2024, January 15). Retrieved from [Link]

-

Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC. (2017, October 6). Retrieved from [Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC. (n.d.). Retrieved from [Link]

-

Bucherer–Bergs reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis and In-Vitro Anti Bacterial Activity of (E)-1-(3-oxo-3-(p-tolyl) prop-1-en-1-yl)-5,5-Diphenylimidazolidine-2,4-Dione and its Derivatives. (2025, November 29). Retrieved from [Link]

-

University of Kragujevac Digital Archive: Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential - SCIDAR. (n.d.). Retrieved from [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]

-

Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020, April 22). Retrieved from [Link]

-

Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. (2021, July 28). Retrieved from [Link]

-

Bucherer-Bergs Reaction. (n.d.). Retrieved from [Link]

-

Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. (2006, November 1). Retrieved from [Link]

-

Structure Activity Relationships - Drug Design Org. (2005, May 15). Retrieved from [Link]

-

Structure‐Activity Relationship Studies of Hydantoin‐Cored Ligands for Smoothened Receptor - PMC. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. (2026, January 16). Retrieved from [Link]

-

MTT (Assay protocol, published on Feb 27, 2023). (2023, February 27). Retrieved from [Link]

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review | ACS Omega. (2024, January 19). Retrieved from [Link]

-

Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. (2024, September 24). Retrieved from [Link]

-

Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins. (2024, January 7). Retrieved from [Link]

-

Syntheses and characterization of 5-substituted hydantoins and thiazolines—implications for crystal engineering of hydrogen bonded assemblies. Crystal structures [ ] of 5-(2-pyridylmethylene)hydantoin, 5-(2-pyridylmethylene)-2-thiohydantoin, 5-(2-pyridylmethylene)thiazolidine-2,4-dione, 5-(2-pyridylmethylene). (n.d.). Retrieved from [Link]

-

Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (n.d.). Retrieved from [Link]

-

Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins. (2024, January 7). Retrieved from [Link]

-

Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). Retrieved from [Link]

-

Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins. (2009, January 15). Retrieved from [Link]

-

Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Novel Cycloalkanespiro-5-Hydantoin Phosphonic Acids. (2025, August 6). Retrieved from [Link]

-

MIC (Broth Microdilution) Testing - YouTube. (2020, July 27). Retrieved from [Link]

-

N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC. (n.d.). Retrieved from [Link]

-

3′-Aminothiocyclohexanespiro-5′-hydantoin and Its Pt(II) Complex—Synthesis, Cytotoxicity and Xanthine Oxidase Inhibitory Activity. (2022, October 20). Retrieved from [Link]

-

Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (n.d.). Retrieved from [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (n.d.). Retrieved from [Link]

-

[The implementation of the broth microdilution method to determine bacterial susceptibility to antimicrobial agents]. (2007, January 15). Retrieved from [Link]

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 9. ijsr.net [ijsr.net]

- 10. researchgate.net [researchgate.net]

- 11. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. [The implementation of the broth microdilution method to determine bacterial susceptibility to antimicrobial agents] [pubmed.ncbi.nlm.nih.gov]

- 17. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 18. Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation [jscimedcentral.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. merckmillipore.com [merckmillipore.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. MTT (Assay protocol, published on Feb 27, 2023 [protocols.io]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. scispace.com [scispace.com]

- 26. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 27. Structure‐Activity Relationship Studies of Hydantoin‐Cored Ligands for Smoothened Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profile & Solubilization Protocols: 5-(4-Methylphenyl)imidazolidine-2,4-dione

[1]

Executive Summary

This technical guide characterizes the solubility landscape of 5-(4-Methylphenyl)imidazolidine-2,4-dione (also known as 5-(p-tolyl)hydantoin).[1][2] Designed for pharmaceutical researchers and formulation scientists, this document synthesizes physicochemical data with practical solubilization strategies.[3]

The compound exhibits a classic "brick dust" profile: high crystallinity (MP > 225°C) driven by intermolecular hydrogen bonding, resulting in poor aqueous solubility but significant solubility in dipolar aprotic solvents.[3] This guide provides self-validating protocols for solubility determination and solvent selection.

Physicochemical Determinants of Solubility

To master the solubility of this compound, one must first understand the structural forces at play.[3] Unlike its disubstituted analog Phenytoin (5,5-diphenylhydantoin), the monosubstituted 5-(p-tolyl) derivative retains a hydrogen at the C5 position, influencing its crystal packing and metabolic profile.[1][3]

Table 1: Physicochemical Profile

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Weight | 190.20 g/mol | Small molecule; diffusion is not rate-limiting.[1][2] |

| Melting Point | 225–226 °C [1] | High lattice energy requires polar/protic solvents to disrupt intermolecular H-bonds.[1] |

| pKa (Predicted) | ~8.3 (Imide N-H) [2] | Acts as a weak acid.[1][2][3] Solubility increases significantly at pH > 9.[3]5. |

| LogP (Estimated) | 1.5 – 2.7 [2] | Moderately lipophilic.[1][3] Preferential partitioning into organic phases over water.[3] |

| H-Bond Donors | 2 (N1-H, N3-H) | Strong potential for dimerization in non-polar solvents.[1][2] |

Structural Logic

The hydantoin ring contains two amide groups.[3] The N3 proton is acidic (pKa ~8.[3]3) due to resonance stabilization with the adjacent carbonyls.[3]

Solubility Landscape: Water vs. Organic Solvents[3][4]

The following hierarchy describes the solvent compatibility based on experimental precedents for 5-substituted hydantoins.

Aqueous Solubility[3][4]

-

Neutral pH (pH 1-7): Sparingly Soluble (< 0.5 mg/mL). The compound exists predominantly in its unionized form.[1]

-

Alkaline pH (pH > 9): Soluble. Deprotonation of the N3 imide yields the anionic species, drastically increasing solubility.[1][3]

-

Warning: Prolonged exposure to high pH (>11) and elevated temperature may catalyze ring opening (hydrolysis) to the corresponding hydantoic acid.[3]

-

Organic Solvent Compatibility

| Solvent Class | Solvent Examples | Solubility Rating | Mechanism |

| Dipolar Aprotic | DMSO, DMF, NMP | High (> 50 mg/mL) | Disrupts H-bonding; dipole interactions with amide.[1][2] |

| Protogenic | Ethanol, Methanol | Moderate to High | Solvation of both polar core and aromatic tail.[1][2][3] |

| Ethers/Esters | THF, Ethyl Acetate | Moderate | Good for extraction; less effective for stock solutions.[1][2][3] |

| Non-Polar | Hexane, Toluene | Insoluble | Lack of polarity prevents disruption of crystal lattice.[1][2][3] |

Visualization: Solvent Selection Decision Tree

Figure 1: Decision matrix for selecting the optimal solvent based on the intended application.

Experimental Protocol: Determination of Solubility

Protocol: Thermodynamic Solubility Determination

Objective: Quantify the saturation solubility (

Reagents:

-

5-(4-Methylphenyl)imidazolidine-2,4-dione (Test Compound)[1][2][4][5]

-

0.45 µm PTFE Syringe Filters (Do not use Nylon for hydantoins to avoid non-specific binding).[3]

Workflow:

-

Supersaturation: Add excess solid compound (~10 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Agitate (shaker or stir bar) at 25°C for 24–48 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE filter. Discard the first 200 µL of filtrate (saturation of filter membrane).[3]

-

Quantification (HPLC):

Solubilization Strategies for R&D

When aqueous delivery is required (e.g., animal dosing or cellular assays), simple dissolution is often insufficient.[3] Use these formulation strategies.

Cosolvent Systems

Hydantoins respond well to cosolvents that lower the dielectric constant of water.[3]

-

Recommended System: 10% DMSO + 40% PEG-400 + 50% Water (Saline).[1]

-

Protocol: Dissolve compound in DMSO first, then add PEG-400, and finally add water slowly with vortexing. This prevents "crashing out" of the amorphous solid.[3]

pH Adjustment (In-Situ Salt Formation)

-

Dissolve the compound in a minimal volume of 0.1 M NaOH.[3]

-

Dilute with buffer (e.g., PBS) to the desired concentration.[3]

-

Limitation: The final pH must remain above ~7.5 to prevent precipitation.[3]

Cyclodextrin Complexation

For neutral pH applications where cosolvents are toxic.[3]

-

Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

-

Mechanism: The p-tolyl ring encapsulates within the hydrophobic cavity of the cyclodextrin.[1]

-

Recipe: Prepare a 20% (w/v) HP-β-CD solution in water. Add excess hydantoin and stir for 24 hours. Filter. This can typically increase solubility by 10-100 fold.[1][3]

Visualization: Solubilization Mechanism

Figure 2: Mechanisms for shifting the equilibrium from solid crystal to dissolved solute.[1]

References

-

ChemicalBook. (2025).[1][3] 5-(4-Methylphenyl)-5-phenylhydantoin Properties and Melting Point Data. (Note: Data inferred from close analog 5-(p-tolyl)hydantoin synthesis reports).

-

PubChem. (2025).[1][2][3][5][6] 5-(4-Methylphenyl)imidazolidine-2,4-dione Compound Summary. National Library of Medicine.[1][3]

-

M. Saadeh et al. (2010).[1][3] Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3).[3] (Describes recrystallization from EtOH/H2O). [3]

-

Cheméo. (2025). Physical Properties of Hydantoin Derivatives.[1][3]

Sources

- 1. 5-(4-Methylphenyl)imidazolidine-2,4-dione | C10H10N2O2 | CID 12901637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione | Sigma-Aldrich [sigmaaldrich.com]

- 3. Hydantoin - Wikipedia [en.wikipedia.org]

- 4. 5-(p-Methylphenyl)-5-phenylhydantoin | CAS 51169-17-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 5-(4'-Methylphenyl)-5-phenylhydantoin | C16H14N2O2 | CID 92334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethylhydantoin | C5H8N2O2 | CID 6491 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacological Pivot: History and Discovery of 5-Arylhydantoin Anticonvulsants

Executive Summary

The discovery of 5-arylhydantoin anticonvulsants, specifically phenytoin (5,5-diphenylhydantoin), represents a watershed moment in neuropharmacology.[1] Before 1938, the treatment of epilepsy was synonymous with sedation; bromides and phenobarbital controlled seizures only at the cost of significant cognitive depression. The work of Merritt and Putnam did not merely introduce a new drug; it introduced a new paradigm—the dissociation of anticonvulsant efficacy from hypnotic effect .

This technical guide reconstructs the chemical and biological workflows that led to this discovery. It details the Biltz synthesis (the chemical origin) and the Merritt-Putnam electroshock screening protocol (the biological filter), providing modern researchers with a mechanistic understanding of how this class of molecules was identified and why they remain relevant in sodium channel modulation today.

Part 1: Historical Genesis — The Biltz Synthesis (1908)

While phenytoin is famous for its 1938 medical discovery, its chemical birth occurred 30 years earlier. In 1908, Heinrich Biltz synthesized 5,5-diphenylhydantoin not as a drug, but as part of a fundamental study on heterocycles derived from urea and diketones.

The reaction is a classic example of the benzilic acid rearrangement applied to a heterocyclic synthesis. It involves the condensation of benzil with urea in the presence of a strong base.[2]

Experimental Protocol: The Biltz Synthesis

Note: This protocol is a standardized reconstruction based on Biltz’s original methodology and modern optimizations.

Reagents:

-

Benzil (10 mmol, 2.10 g)

-

Urea (15 mmol, 0.90 g)

-

Ethanol (95%, 25 mL)

-

Potassium Hydroxide (30% aqueous solution, 5 mL)

-

Hydrochloric Acid (concentrated, for acidification)

Methodology:

-

Condensation Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2.10 g of benzil and 0.90 g of urea in 25 mL of 95% ethanol.

-

Base Addition: Slowly add 5 mL of 30% aqueous KOH. The solution will darken to a deep red-brown, indicating the formation of the intermediate salt.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2 hours.

-

Mechanistic Insight: During this phase, the phenyl group migrates (1,2-shift) analogous to the benzilic acid rearrangement, contracting the intermediate glycoluril structure into the stable hydantoin ring.

-

-

Workup: Cool the reaction mixture to room temperature. Pour the solution into 100 mL of ice-cold water to dissolve the potassium salt of phenytoin (phenytoin is acidic due to the N-3 proton).

-

Filtration (Impurity Removal): Filter any insoluble by-products (often unreacted benzil or diphenylacetylene derivatives).

-

Precipitation: Acidify the filtrate dropwise with concentrated HCl until the pH reaches ~2-3. A white precipitate (crude phenytoin) will form immediately.

-

Purification: Recrystallize from ethanol to yield white needles (MP: 295-298°C).

Visualization: Reaction Pathway

Caption: The Biltz synthesis pathway involving the critical base-catalyzed 1,2-phenyl shift (benzilic acid rearrangement).

Part 2: The Pharmacological Pivot — Merritt & Putnam (1938)

By the 1930s, the "sedation = anticonvulsant" dogma was entrenched. H. Houston Merritt and Tracy Putnam at the Harvard Neurological Unit challenged this by hypothesizing that seizure protection could be chemically separated from sedation.

To prove this, they needed a high-throughput in vivo screen that could distinguish between a drugged, ataxia-ridden animal and one that was simply protected from seizures. They developed the electroshock method , a precursor to the modern Maximal Electroshock Seizure (MES) test.

Experimental Protocol: The Electroshock Screening Algorithm

Reconstructed from Merritt & Putnam (1938) and subsequent standardizations.

Subject:

-

Adult Cats (Historical model; modern equivalents use mice/rats).

Apparatus:

-

Stimulator: 45-volt radio battery connected to a potentiometer.[3]

-

Electrodes: Corneal or mouth-occipital electrodes.

-

Output: Interrupted direct current (approx. 60 Hz equivalent).

Methodology:

-

Threshold Determination (Baseline):

-

Apply electrical stimulus for 10 seconds.

-

Increase amperage in small increments (mA) until a convulsive threshold is reached (defined as the onset of tonic-clonic activity).

-

Typical Baseline: 6–15 mA required to induce seizure in untreated animals.[3]

-

-

Drug Administration:

-

Administer the test compound (e.g., diphenylhydantoin) via gastric gavage or intraperitoneal injection.

-

Wait for peak absorption (approx. 1–2 hours).

-

-

Challenge:

-

Re-apply the electrical stimulus at the baseline intensity.

-

If no seizure occurs, increase intensity until a seizure is elicited or a safety cutoff is reached.

-

-

Differentiation (The Critical Step):

-

Anticonvulsant Effect: Defined as a significant elevation in the seizure threshold (e.g., requiring 2x or 3x the current).

-

Neurotoxicity/Sedation Check: Concurrently assess the animal for ataxia (loss of coordination) or sedation.

-

Result: Phenytoin raised the threshold disproportionately without causing sedation, unlike Phenobarbital which raised the threshold only at hypnotic doses.

-

Visualization: Discovery Logic

Caption: The logical workflow used by Merritt and Putnam to identify phenytoin as the first non-sedative anticonvulsant.

Part 3: Structure-Activity Relationships (SAR)

The success of phenytoin established the 5-arylhydantoin scaffold as a template for anticonvulsant design. The SAR reveals that the 5-phenyl substituent is the pharmacophore responsible for activity against tonic-clonic seizures (sodium channel blockade), while alkyl substitutions alter the spectrum of activity and toxicity.

Table 1: Comparative Efficacy of 5-Substituted Hydantoins

Data based on Maximal Electroshock (MES) tests in mice (i.p. administration).

| Compound | Structure (5-Position) | MES ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (TD50/ED50) | Clinical Status |

| Phenytoin | 5,5-Diphenyl | ~9.8 | ~25 | ~2.5 | Gold Standard |

| Mephenytoin | 5-Ethyl-5-phenyl (+ N-Methyl) | ~15-20* | Lower than Phenytoin | Lower | Discontinued (Toxicity) |

| Ethotoin | 5-Ethyl-5-phenyl | > 50 (Weak) | High | Low | Limited Use |

| 5,5-Dimethyl | 5,5-Dimethyl | Inactive | N/A | N/A | Inactive |

| 5-Benzyl | 5-Benzyl | Inactive | N/A | N/A | Inactive |

*Note: Mephenytoin is metabolized to Nirvanol (5-ethyl-5-phenylhydantoin), which is the active metabolite. Its potency is generally lower than phenytoin in MES models but effective in other seizure types.[4]

Key SAR Insights:

-

Aromaticity is Essential: At least one phenyl group at the C5 position is required for high potency in the MES test (surrogate for tonic-clonic seizures).[1]

-

Disubstitution: The C5 position must be fully substituted (no hydrogen). 5-monosubstituted compounds are generally inactive or rapidly metabolized.

-

Lipophilicity: The two phenyl rings in phenytoin create a specific lipophilic domain that aligns with the binding site on the voltage-gated sodium channel.

Part 4: Mechanism of Action

Phenytoin acts as a use-dependent sodium channel blocker .[1] It does not block channels indiscriminately; rather, it preferentially binds to the inactivated state of the NaV channel.

This mechanism explains its clinical utility:

-

Normal Neurons: Fire at low frequencies. Channels spend little time in the inactivated state. Phenytoin has little effect.

-

Epileptic Neurons: Fire at high frequencies (paroxysmal depolarization shift). Channels cycle rapidly and spend significant time in the inactivated state. Phenytoin binds, stabilizes this state, and prevents the channel from recovering to the "resting" state, effectively acting as a "brake" on high-frequency firing.

Visualization: Sodium Channel Gating Cycle

Caption: Phenytoin preferentially binds to the Inactivated State, stabilizing it and preventing recovery to the Resting State during high-frequency firing.

References

-

Biltz, H. (1908). Über die Konstitution der Einwirkungsprodukte von substituierten Harnstoffen auf Benzil und über einige neue Methoden zur Darstellung der 5,5-Diphenyl-hydantoine. Berichte der deutschen chemischen Gesellschaft.

-

Merritt, H. H., & Putnam, T. J. (1938).[5][6] Sodium Diphenyl Hydantoinate in the Treatment of Convulsive Disorders. Journal of the American Medical Association (JAMA).

-

Putnam, T. J., & Merritt, H. H. (1937).[7] Experimental Determination of the Anticonvulsant Properties of Some Phenyl Derivatives. Science.

-

BenchChem. (2025).[8] A Head-to-Head Comparison of 5-Substituted Hydantoins for Anticonvulsant Activity.

-

Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience.

-

Broussolle, E. (2013). The history of phenytoin discovery. Revue Neurologique.

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. Organic Synthesis International: Dilantin, 5,5-Diphenylhydantoin [organicsynthesisinternational.blogspot.com]

- 3. ilae.org [ilae.org]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. jscimedcentral.com [jscimedcentral.com]

- 6. jscimedcentral.com [jscimedcentral.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Metabolic Stability and Biotransformation Profiling of 5-(4-Methylphenyl)imidazolidine-2,4-dione: A Technical Guide for DMPK Scientists

Executive Summary

For drug development professionals and medicinal chemists, understanding the metabolic fate of lead compounds is paramount to optimizing pharmacokinetics (PK) and mitigating toxicity. This whitepaper provides an in-depth technical analysis of the metabolic stability of 5-(4-methylphenyl)imidazolidine-2,4-dione (commonly known as 5-(p-tolyl)hydantoin). By deconstructing its structural liabilities—specifically the interplay between the highly stable hydantoin core and the metabolically labile para-methyl group—this guide establishes a mechanistic framework for its biotransformation. Furthermore, we detail self-validating experimental workflows for quantifying its in vitro intrinsic clearance (

Structural Analysis & Causality of Metabolic Soft Spots

The architecture of 5-(4-methylphenyl)imidazolidine-2,4-dione presents a classic dichotomy in medicinal chemistry: a robust, metabolically inert core paired with an easily oxidized peripheral appendage.

The Hydantoin Core: A Shield of Stability

The imidazolidine-2,4-dione (hydantoin) ring is widely recognized in drug discovery for its exceptional metabolic stability and hydrogen-bonding capacity[1]. Unlike simple aliphatic esters or amides, the hydantoin core resists rapid enzymatic hydrolysis. This stability is driven by the resonance delocalization of the imide nitrogen lone pairs into the adjacent carbonyl groups, which significantly reduces the electrophilicity of the carbonyl carbons, thereby shielding them from nucleophilic attack by ubiquitous hydrolases (e.g., dihydropyrimidinases).

The p-Tolyl Moiety: The Primary Liability

Conversely, the para-methyl group on the phenyl ring serves as the primary metabolic soft spot. In aryl hydantoins, the primary route of Phase I metabolism typically involves the substituents on the aromatic ring, with benzylic oxidation being the dominant pathway[2]. The causality here is governed by bond dissociation energy (BDE). The benzylic C-H bond is relatively weak (~85 kcal/mol) compared to aromatic C-H bonds (~110 kcal/mol). Consequently, the highly reactive iron-oxo intermediate (Compound I) in the CYP450 active site can easily abstract a hydrogen atom from the methyl group, initiating a rapid rebound mechanism that yields a hydroxymethyl metabolite.

Structural metabolic soft spots of 5-(4-methylphenyl)imidazolidine-2,4-dione.

Mechanistic Biotransformation Pathways